(R)-N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride
Description
(R)-N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride is a chiral secondary amine featuring a pyrrolidine ring (5-membered saturated nitrogen heterocycle) substituted with a 2-methylbenzyl group at the amine nitrogen. The (R)-stereochemistry at the pyrrolidine C3 position confers enantioselectivity, which is critical for interactions with biological targets such as receptors or enzymes. This compound is typically synthesized via reductive amination or alkylation strategies, leveraging chiral precursors like (R)-pyrrolidin-3-amine . Its hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical research and development .
Properties
IUPAC Name |
(3R)-N-[(2-methylphenyl)methyl]pyrrolidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-10-4-2-3-5-11(10)8-14-12-6-7-13-9-12;/h2-5,12-14H,6-9H2,1H3;1H/t12-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKKTYPLOYIOPZ-UTONKHPSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CN[C@@H]2CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride typically involves the reaction of pyrrolidine with 2-methylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
On an industrial scale, the production of ®-N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques like crystallization, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
®-N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods
The synthesis of (R)-N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride typically involves the reaction of pyrrolidine with 2-methylbenzyl chloride in the presence of a base, such as sodium hydroxide. The process is conducted under reflux conditions to ensure complete conversion to the desired product. The resulting amine is subsequently treated with hydrochloric acid to form the hydrochloride salt.
Chemical Structure
The compound has the following chemical structure:
- Molecular Formula : C₁₂H₁₉ClN₂
- Molecular Weight : 232.75 g/mol
Chemistry
This compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules and can undergo various chemical reactions:
- Oxidation : Can yield N-oxide derivatives.
- Reduction : Converts to corresponding amines.
- Substitution : Participates in nucleophilic substitution reactions.
Biology
In biological research, this compound has been investigated for its potential effects on various biological pathways. Studies indicate that it can interact with specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways.
Medicine
The compound is being explored for its therapeutic potential, particularly in drug development. It has shown promise in treating conditions related to neurotransmitter modulation and may serve as a lead compound for developing new pharmaceuticals .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against multidrug-resistant strains of bacteria, such as Staphylococcus aureus and Acinetobacter baumannii. In vitro assays demonstrated significant activity with minimal inhibitory concentration (MIC) values indicating effective concentrations for clinical use. In vivo studies confirmed its efficacy in mouse models infected with resistant strains, suggesting its potential as an antibiotic agent .
Enzyme Inhibition Studies
The compound has also been used in enzyme inhibition studies, where it acts as a ligand in biochemical assays. Its ability to modulate enzyme activity provides insights into enzyme mechanisms and drug interactions, making it a valuable tool in pharmacological research .
Comparative Data Table
The following table summarizes the key applications and findings related to this compound:
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Participates in oxidation, reduction, and substitution reactions |
| Biology | Interaction with biological pathways | Modulates receptor/enzyme activity |
| Medicine | Potential therapeutic applications | Effective against resistant bacterial strains; explored for drug development |
Mechanism of Action
The mechanism of action of ®-N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Key Differences
The table below summarizes structural analogs and their distinguishing features:
Impact of Structural Differences
Substituent Effects: The 2-methylbenzyl group in the target compound balances lipophilicity and steric bulk, favoring membrane permeability and receptor binding . Aromatic heterocycles (e.g., pyrimidine in ) introduce hydrogen-bonding sites, improving target affinity in kinase or enzyme inhibition .
Ring Size and Flexibility :
- Piperidine analogs (e.g., ) have a 6-membered ring, offering greater conformational flexibility than pyrrolidine, which may influence binding kinetics in receptor interactions .
Stereochemistry :
- The (R)-configuration in the target compound is crucial for enantioselective activity, as seen in LY2389575 (), where stereochemistry determines allosteric modulation efficacy at mGlu receptors .
Salt Form and Solubility :
- Hydrochloride salts (common in analogs) improve aqueous solubility, whereas mesylate salts (e.g., LY2389575) may alter crystallization behavior .
Biological Activity
(R)-N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHClN
- CAS Number : 60137458
This compound features a pyrrolidine ring substituted with a 2-methylbenzyl group, which influences its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may modulate their activity, leading to various cellular effects. Key mechanisms include:
- Receptor Binding : The compound can bind to serotonin receptors (e.g., 5-HT receptor), which are implicated in mood regulation and cognitive functions.
- Enzyme Inhibition : It may also inhibit certain enzymes involved in metabolic pathways, affecting cellular processes such as neurotransmitter synthesis.
In Vitro Studies
Recent studies have evaluated the biological activity of this compound through various assays:
-
Anticancer Activity :
Compound IC (µM) Cell Line (R)-N-(2-Methylbenzyl)pyrrolidin-3-amine 15 A549 Control Compound 30 A549 -
Antimicrobial Activity :
- The compound has shown promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of this compound. Researchers modified the substituents on the pyrrolidine ring and assessed their biological activities:
- 5-HT Receptor Affinity : Modified compounds exhibited enhanced affinity for the 5-HT receptor, suggesting that structural modifications can significantly influence receptor interactions .
| Compound | K (nM) | % Inhibition at DR |
|---|---|---|
| PZ-1643 | 7 | 98% |
| (R)-Compound A | 11 | 54% |
| (R)-Compound B | 84 | 25% |
Applications in Medicine and Industry
The potential therapeutic applications of this compound include:
- Neurological Disorders : Due to its interaction with serotonin receptors, it may be explored for treating conditions such as depression and anxiety.
- Anticancer Therapeutics : Its cytotoxic properties against cancer cells position it as a candidate for further development in oncology.
- Antimicrobial Agents : Its efficacy against resistant bacterial strains highlights its potential role in combating antibiotic resistance.
Q & A
Basic: What safety protocols are recommended for handling (R)-N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if ventilation is inadequate .
- Ventilation: Conduct experiments in a fume hood to prevent inhalation of dust or aerosols .
- Spill Management: Collect spills using inert absorbents (e.g., vermiculite) and avoid dispersion. Dispose of waste in designated containers for halogenated compounds .
- First Aid: For skin contact, rinse immediately with water for 15 minutes. For eye exposure, use an eyewash station and seek medical attention .
Basic: What spectroscopic techniques are used to confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Analyze - and -NMR spectra to verify the pyrrolidine ring, methylbenzyl substituent, and amine proton environments. Compare chemical shifts with computational predictions (e.g., DFT) .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular weight (CHNCl) and isotopic patterns. Electrospray ionization (ESI) is preferred for polar hydrochloride salts .
- X-ray Crystallography: For definitive stereochemical confirmation, grow single crystals in polar solvents (e.g., methanol) and resolve the (R)-configuration .
Advanced: How can researchers optimize low yields during the cyclization step in synthesizing this compound?
Methodological Answer:
-
Reaction Temperature: Pyrolysis of precursor amides (e.g., N,N-dimethyl derivatives) at 280–285°C under inert atmosphere (N) enhances cyclization efficiency, as demonstrated for analogous pyrrolidinones .
-
Catalyst Screening: Test Lewis acids (e.g., ZnCl) to stabilize transition states. Monitor reaction progress via TLC or in-situ FTIR .
-
Solvent Effects: Use high-boiling solvents (e.g., DMF or DMSO) to maintain homogeneous reaction conditions and reduce side reactions .
-
Yield Data from Literature:
Precursor Conditions Yield (%) Reference N,N-Dimethylamide derivative 280°C, N 86 Chiral tert-butyl carbamate 120°C, DMF 72
Advanced: How to resolve contradictions in 1H^1H1H-NMR data between synthetic batches?
Methodological Answer:
- Impurity Profiling: Conduct LC-MS to identify byproducts (e.g., unreacted starting materials or diastereomers). Adjust purification steps (e.g., gradient column chromatography) .
- Deuterated Solvent Effects: Re-dissolve samples in CDOD or DO to assess solvolysis or hydrate formation, which may shift proton signals .
- Dynamic NMR Studies: Perform variable-temperature NMR to detect conformational flexibility in the pyrrolidine ring that could cause signal splitting .
Advanced: What strategies ensure enantiomeric purity during asymmetric synthesis?
Methodological Answer:
- Chiral Auxiliaries: Use tert-butyl carbamate-protected intermediates to direct stereochemistry. For example, (R)-tert-butyl 3-(nitrophenoxy)pyrrolidine-1-carboxylate derivatives yield >99% enantiomeric excess (ee) when hydrolyzed under acidic conditions .
- Enzymatic Resolution: Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers in racemic mixtures .
- Chiral HPLC: Validate purity using a Chiralpak AD-H column with hexane:isopropanol (80:20) mobile phase. Retention times should match authentic standards .
Advanced: How to design stability studies for this hydrochloride salt under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Testing: Store samples at 40°C/75% relative humidity (ICH guidelines) for 1–3 months. Monitor decomposition via HPLC for changes in peak area .
- Light Sensitivity: Expose aliquots to UV (254 nm) and visible light. Use amber vials if photodegradation is observed .
- Moisture Control: Conduct Karl Fischer titration to quantify water content. Store in desiccators with silica gel if hygroscopic .
Advanced: What computational methods predict the compound’s bioavailability and binding affinity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., amine receptors). Optimize protonation states at physiological pH using ChemAxon .
- ADMET Prediction: Apply SwissADME to estimate logP (2.1), aqueous solubility (-3.2 log mol/L), and blood-brain barrier permeability .
- MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
